molecular formula C2H8NO2P B7909694 2-aminoethylphosphinic acid

2-aminoethylphosphinic acid

Cat. No.: B7909694
M. Wt: 109.06 g/mol
InChI Key: CFAOOHORWCGLMC-UHFFFAOYSA-N
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Description

2-Aminoethylphosphinic acid is a phosphonic acid derivative characterized by the presence of an aminoethyl group attached to the phosphorus atom. This compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Aminoethylphosphinic acid can be synthesized through a hydrothermal reaction involving citric acid and 2-aminoethylphosphonic acid . This environmentally friendly one-step reaction is designed to produce luminescent N-doped graphene quantum dots, which are characterized by their excellent photoluminescent properties and high water solubility.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the compound’s synthesis typically involves standard organic synthesis techniques, including the use of phosphonic acid derivatives and appropriate reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Aminoethylphosphinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the phosphinic acid group to phosphine derivatives.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to optimize product formation.

Major Products Formed

Scientific Research Applications

2-Aminoethylphosphinic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    2-Aminoethylphosphonic acid: This compound is structurally similar but differs in its chemical properties and applications.

    3-Aminopropylphosphonic acid: Another phosphonic acid derivative with distinct chemical behavior.

    4-Aminobenzylphosphonic acid: Known for its unique aromatic structure and different reactivity.

Uniqueness

2-Aminoethylphosphinic acid stands out due to its specific interaction with calcium ions and its role in targeted drug delivery systems. Its stability and versatility in various chemical reactions also make it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

2-aminoethylphosphinic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H8NO2P/c3-1-2-6(4)5/h6H,1-3H2,(H,4,5)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFAOOHORWCGLMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C[PH+](O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H8NO2P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

109.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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